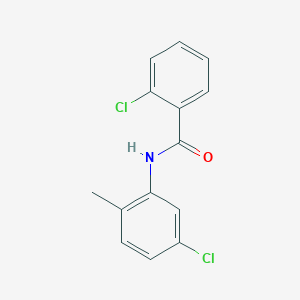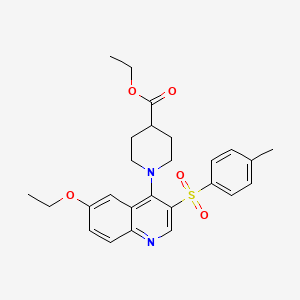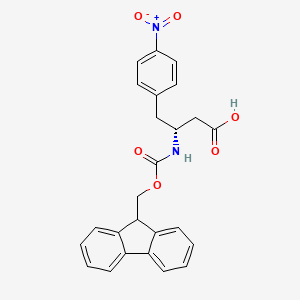
4-(2-Hydroxy-5-methoxyphenyl)-4-oxobutanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of 2-Hydroxy-5-methoxyphenylphosphonic acid has been reported . It was synthesized and characterized by IR spectroscopy, thermogravimetry, and X-ray diffraction analysis . Another compound, 2-{[(2-hydroxy-5-methoxyphenyl) methylidene]amino} nicotinic acid, was derived from o-phenylenediamine and 5-methoxysalicaldehyde .
Molecular Structure Analysis
The molecular structure of 2-Hydroxy-5-methoxyphenylphosphonic acid was characterized by X-ray diffraction analysis . The polyhedron of the copper atom in the complex [Cu(H2L1)2(H2O)2] is an axially elongated square bipyramid with oxygen atoms of phenolic and of monodeprotonated phosphonic groups at the base .
Applications De Recherche Scientifique
Synthesis and Pharmacological Properties
- A study demonstrated the synthesis of benzoheterocyclic [(methoxyphenyl)amino]oxoalkanoic acid esters, showing inhibitory activity against rat polymorphonuclear leukocyte 5-lipoxgenase and leukotriene D4-induced bronchospasm. This highlights its potential in pharmacological applications (Musser et al., 1987).
Chemical Interactions and Reactions
- Research explored the reactions of 4-oxobutanoic acids with 1,3-binucleophilic reagents, leading to the formation of benzopyrroloxazine derivatives. This study contributes to understanding the chemical properties and potential applications of these compounds (Amalʼchieva et al., 2022).
Photochemical Synthesis
- Another study highlighted the photochemical synthesis of chromones from p-methoxyphenyl and p-methylphenyl esters of various acids, including 3-oxobutanoic acids. This indicates its role in photochemical reactions and potential applications in synthesis (Álvaro et al., 1987).
Antioxidant Properties
- The antioxidant properties of 4-hydroxycoumarin derivatives, including those derived from 3-oxobutanoic acid, were investigated, revealing their potential in antioxidant applications and possibly in therapeutic settings (Stanchev et al., 2009).
Analytical Applications
- A sensitive ELISA for analyzing organophosphorous insecticide in fruit samples used haptens based on 4-oxobutanoic acid, indicating its use in analytical chemistry and food safety (Zhang et al., 2008).
Propriétés
IUPAC Name |
4-(2-hydroxy-5-methoxyphenyl)-4-oxobutanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12O5/c1-16-7-2-3-9(12)8(6-7)10(13)4-5-11(14)15/h2-3,6,12H,4-5H2,1H3,(H,14,15) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LKCLKCOWTYSINF-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)O)C(=O)CCC(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12O5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.21 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![N-(2-chlorobenzyl)-2-(4-oxo-2-(p-tolyl)pyrazolo[1,5-a]pyrazin-5(4H)-yl)acetamide](/img/structure/B2405559.png)

![8-(2-((2,5-dimethoxyphenyl)amino)ethyl)-1,3,6,7-tetramethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2405561.png)
![2-[[1-[3-(dimethylamino)propyl]-2-oxo-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl]sulfanyl]-N-(3-fluorophenyl)acetamide](/img/structure/B2405564.png)

![N-(1-cyano-1,2-dimethylpropyl)-2-[4-(2-fluorophenyl)-4-methyl-2,5-dioxoimidazolidin-1-yl]acetamide](/img/structure/B2405566.png)

![2-(2,4-dioxo-1,3-diazaspiro[4.5]dec-3-yl)-N-(4-isopropylphenyl)acetamide](/img/structure/B2405569.png)
![Ethyl 3-({[(3-cyclopentyl-4-oxo-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl)sulfanyl]acetyl}amino)benzoate](/img/structure/B2405571.png)
![1-((5-chlorothiophen-2-yl)sulfonyl)-N-(2-methyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)piperidine-3-carboxamide](/img/structure/B2405572.png)
